molecular formula C20H25NO4 B12320088 Wilsonine

Wilsonine

Cat. No.: B12320088
M. Wt: 343.4 g/mol
InChI Key: JCKPCZAYDZJZIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Wilsonine is typically isolated from natural sources rather than synthesized chemically. The extraction process involves several steps:

    Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.

    Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

    Isolation: The purified compound is isolated and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily obtained through natural extraction. advancements in biotechnological methods may offer potential for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: Wilsonine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Wilsonine has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying natural product synthesis and chemical reactions.

    Biology: this compound’s biological activities, such as antitumor and anti-inflammatory effects, make it a valuable compound for biological research.

    Medicine: Its potential antitumor activity is being explored for developing new cancer therapies.

    Industry: this compound’s unique chemical properties may find applications in the development of new materials and pharmaceuticals.

Mechanism of Action

Wilsonine exerts its effects through various molecular targets and pathways:

    Antitumor Activity: this compound inhibits the proliferation of cancer cells by interfering with cell division and inducing apoptosis (programmed cell death).

    Molecular Targets: It targets specific proteins and enzymes involved in cell growth and survival, such as kinases and caspases.

    Pathways Involved: this compound modulates signaling pathways like the mitogen-activated protein kinase (MAPK) pathway and the apoptotic pathway, leading to reduced tumor growth.

Comparison with Similar Compounds

    EpiWilsonine: A closely related compound with similar biological activities.

    Fortuneine: Another alkaloid isolated from Cephalotaxus fortunei with distinct chemical properties.

Uniqueness: this compound is unique due to its specific molecular structure and potent antitumor activity. Its ability to modulate multiple signaling pathways and target various molecular entities sets it apart from other similar compounds.

Properties

IUPAC Name

4,5,18-trimethoxy-14-oxa-11-azapentacyclo[9.8.0.01,15.02,7.013,15]nonadeca-2,4,6,16-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-22-14-6-7-20-18(25-20)12-21-8-4-5-13-9-16(23-2)17(24-3)10-15(13)19(20,21)11-14/h6-7,9-10,14,18H,4-5,8,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKPCZAYDZJZIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC23C4=CC(=C(C=C4CCCN2CC5C3(O5)C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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